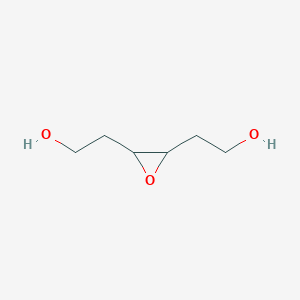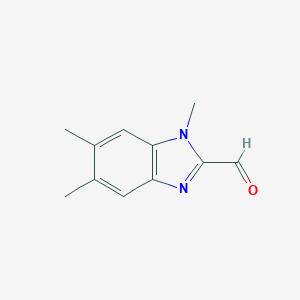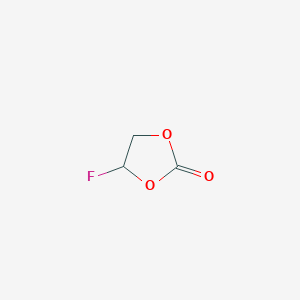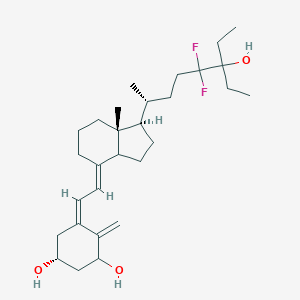
3,4-Anhydro-2,5-dideoxyhexitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Anhydro-2,5-dideoxyhexitol is a rare class of sugar molecule that has gained significant attention in the scientific community due to its unique properties. This molecule has been found to have various applications in the field of pharmaceuticals, food, and agriculture. In
Mécanisme D'action
The mechanism of action of 3,4-Anhydro-2,5-dideoxyhexitol is not fully understood. However, it has been found to inhibit the growth of various cancer cells by inducing apoptosis. It has also been found to inhibit the replication of certain viruses and fungi.
Biochemical and Physiological Effects:
3,4-Anhydro-2,5-dideoxyhexitol has been found to have various biochemical and physiological effects. It has been found to reduce the level of glucose in the blood by inhibiting the absorption of glucose in the intestine. It has also been found to reduce the level of cholesterol in the blood by inhibiting the synthesis of cholesterol in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,4-Anhydro-2,5-dideoxyhexitol in lab experiments is its unique properties. It has been found to have various applications in the field of pharmaceuticals, food, and agriculture. Additionally, it has been found to be a safe and effective cryoprotectant for the preservation of biological materials.
However, one of the main limitations of using 3,4-Anhydro-2,5-dideoxyhexitol in lab experiments is its complex synthesis process. This makes it difficult and expensive to produce in large quantities.
Orientations Futures
There are many future directions for the research and development of 3,4-Anhydro-2,5-dideoxyhexitol. One of the main directions is the synthesis of analogs with improved properties. Another direction is the development of new applications in the field of pharmaceuticals, food, and agriculture. Additionally, there is a need for further research into the mechanism of action and the biochemical and physiological effects of this molecule.
Conclusion:
In conclusion, 3,4-Anhydro-2,5-dideoxyhexitol is a rare class of sugar molecule that has gained significant attention in the scientific community due to its unique properties. It has various applications in the field of pharmaceuticals, food, and agriculture. The synthesis of this molecule is complex, but it has been found to be a safe and effective cryoprotectant for the preservation of biological materials. There are many future directions for the research and development of this molecule, including the synthesis of analogs with improved properties and the development of new applications in various fields.
Méthodes De Synthèse
The synthesis of 3,4-Anhydro-2,5-dideoxyhexitol is a complex process that involves several steps. The most common method of synthesis involves the reduction of a ketone group in a sugar molecule using sodium borohydride. This is followed by the dehydration of the resulting alcohol using anhydrous zinc chloride. The final step involves the oxidation of the resulting 3,4-Anhydro-2,5-dideoxyhexitol using potassium permanganate.
Applications De Recherche Scientifique
3,4-Anhydro-2,5-dideoxyhexitol has been found to have various applications in scientific research. It has been used as a chiral building block for the synthesis of various pharmaceuticals. It has also been found to have antitumor, antiviral, and antifungal properties. Additionally, it has been used as a cryoprotectant for the preservation of biological materials.
Propriétés
Numéro CAS |
124353-41-9 |
|---|---|
Nom du produit |
3,4-Anhydro-2,5-dideoxyhexitol |
Formule moléculaire |
C6H12O3 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
2-[3-(2-hydroxyethyl)oxiran-2-yl]ethanol |
InChI |
InChI=1S/C6H12O3/c7-3-1-5-6(9-5)2-4-8/h5-8H,1-4H2 |
Clé InChI |
ITBNIVCUAYRSFW-UHFFFAOYSA-N |
SMILES |
C(CO)C1C(O1)CCO |
SMILES canonique |
C(CO)C1C(O1)CCO |
Synonymes |
2,3-Oxiranediethanol (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)












